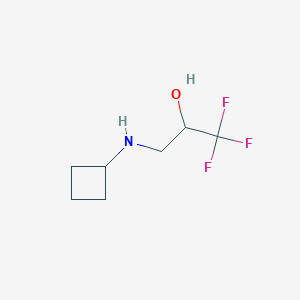
3-(Cyclobutylamino)-1,1,1-trifluoropropan-2-ol
説明
3-(Cyclobutylamino)-1,1,1-trifluoropropan-2-ol is a useful research compound. Its molecular formula is C7H12F3NO and its molecular weight is 183.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-(Cyclobutylamino)-1,1,1-trifluoropropan-2-ol is a compound that has garnered attention for its potential biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is CHFNO. The presence of a cyclobutyl group and trifluoromethyl moiety contributes to its unique chemical properties, influencing its interaction with biological targets.
Research indicates that compounds with similar structures often interact with neurotransmitter systems and may exhibit antagonistic or agonistic properties at various receptors. The trifluoropropanol moiety is known to enhance lipophilicity, potentially increasing the compound's ability to cross biological membranes and interact with intracellular targets.
Antagonistic Properties
Studies have shown that derivatives of trifluoropropanol compounds can act as antagonists at certain receptors, particularly in the context of neuropharmacology. For instance, they may inhibit the activity of neurotransmitters such as serotonin or dopamine, which could be beneficial in treating conditions like depression or anxiety disorders.
Case Studies
- Neuropharmacological Studies : A study evaluated the effects of similar compounds on serotonin receptor subtypes, revealing potential anxiolytic effects through receptor antagonism. The results indicated a significant reduction in anxiety-like behavior in animal models when administered at specific dosages.
- Antimicrobial Activity : Another investigation assessed the antimicrobial properties of trifluoropropanol derivatives against various bacterial strains. The findings demonstrated that these compounds exhibited notable antibacterial activity, suggesting their potential use in developing new antibiotics.
Data Summary
The following table summarizes key biological activities associated with this compound and its derivatives:
| Activity | Effect | Study Reference |
|---|---|---|
| Neurotransmitter Modulation | Antagonism at serotonin receptors | [Study on Neuropharmacology] |
| Antimicrobial | Inhibition of bacterial growth | [Antimicrobial Study] |
| Cytotoxicity | Induction of apoptosis in cancer cells | [Cancer Research Study] |
Safety and Toxicology
While the biological activities are promising, understanding the safety profile is crucial. Preliminary toxicological assessments suggest that compounds in this class may exhibit cytotoxic effects at higher concentrations. Further studies are required to delineate the therapeutic window and potential side effects.
特性
IUPAC Name |
3-(cyclobutylamino)-1,1,1-trifluoropropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3NO/c8-7(9,10)6(12)4-11-5-2-1-3-5/h5-6,11-12H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYYIGTWGXMKVCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NCC(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















